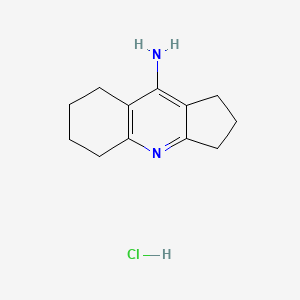
イピダクリン塩酸塩
概要
説明
Amiridin, also known as ipidacrine hydrochloride, is a pharmaceutically active compound that acts as a cholinesterase inhibitor. It is primarily used as a nootropic agent in the treatment of Alzheimer’s disease and other cognitive disorders. The compound is known for its ability to enhance memory and cognitive functions by inhibiting the breakdown of acetylcholine, a neurotransmitter essential for learning and memory .
科学的研究の応用
Amiridin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cholinesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Primarily used in the treatment of Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new nootropic agents and cognitive enhancers.
作用機序
Target of Action
Amiridin, also known as Ipidacrine hydrochloride, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Amiridin acts as a reversible inhibitor of AChE . By inhibiting AChE, Amiridin prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapses . This leads to enhanced cholinergic transmission . Additionally, Amiridin directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels .
Biochemical Pathways
The primary biochemical pathway affected by Amiridin is the cholinergic pathway . By inhibiting AChE, Amiridin increases the availability of acetylcholine, thereby enhancing cholinergic transmission . This can lead to various downstream effects, including improved cognitive function and memory, which is why Amiridin is used in the treatment of memory disorders .
Pharmacokinetics
It is known that amiridin can rapidly enter the brain, suggesting good bioavailability .
Result of Action
The increased acetylcholine concentration resulting from Amiridin’s action leads to enhanced cholinergic transmission . This can improve cognitive function and memory, making Amiridin useful in the treatment of memory disorders of different origins .
Action Environment
The action, efficacy, and stability of Amiridin can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the action of Amiridin . .
生化学分析
Biochemical Properties
Amiridin plays a significant role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, Amiridin increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. Additionally, Amiridin interacts with potassium channels, blocking them and thus prolonging the action potential duration . This compound also modulates the activity of cholinoreceptors, influencing their plasticity and response to acetylcholine .
Cellular Effects
Amiridin affects various types of cells and cellular processes. In neurons, it enhances cholinergic transmission by increasing acetylcholine levels, which can improve memory and cognitive functions. It also influences cell signaling pathways by modulating the activity of cholinoreceptors and potassium channels . Furthermore, Amiridin has been shown to affect gene expression related to cholinergic signaling and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of Amiridin involves its action as an acetylcholinesterase inhibitor and potassium channel blocker. By inhibiting acetylcholinesterase, Amiridin prevents the breakdown of acetylcholine, leading to increased cholinergic transmission. Additionally, by blocking potassium channels, it prolongs the action potential duration, enhancing synaptic transmission . Amiridin also directly interacts with cholinoreceptors, modulating their activity and plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amiridin have been observed to change over time. Studies have shown that Amiridin can improve long-term memory in animal models, with its effects being more pronounced with prolonged use . The stability and degradation of Amiridin in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in enhancing memory and cognitive functions .
Dosage Effects in Animal Models
The effects of Amiridin vary with different dosages in animal models. At lower doses, Amiridin has been shown to improve memory and cognitive functions without significant adverse effects. At higher doses, it can cause toxic effects, including overstimulation of cholinergic pathways and potential neurotoxicity . Threshold effects have been observed, with optimal dosages providing therapeutic benefits without adverse effects .
Metabolic Pathways
Amiridin is involved in metabolic pathways related to cholinergic signaling. It interacts with acetylcholinesterase, preventing the breakdown of acetylcholine and thus enhancing cholinergic transmission . The metabolic pathways of Amiridin also involve its interaction with potassium channels, which affects the overall metabolic flux and levels of metabolites related to cholinergic signaling .
Transport and Distribution
Amiridin is transported and distributed within cells and tissues primarily through its interaction with cholinergic receptors and potassium channels. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of Amiridin within tissues is influenced by its binding to cholinergic receptors and its ability to modulate potassium channels .
Subcellular Localization
The subcellular localization of Amiridin is primarily within the synaptic cleft, where it interacts with acetylcholinesterase and cholinergic receptors. This localization is crucial for its activity in enhancing cholinergic transmission and modulating synaptic plasticity .
準備方法
Synthetic Routes and Reaction Conditions
Amiridin is typically synthesized through a series of chemical reactions involving the cyclization of appropriate precursorsThe final product is obtained as a hydrochloride salt, which is a white or slightly creamy powder, soluble in water and acid solutions but practically insoluble in acetone, ether, or chloroform .
Industrial Production Methods
In industrial settings, the production of amiridin involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of organic solvents and reagents, followed by purification steps such as recrystallization and chromatography to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
Amiridin undergoes various chemical reactions, including:
Oxidation: Amiridin can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: Amiridin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of amiridin with modified functional groups, which can exhibit different pharmacological properties .
類似化合物との比較
Amiridin is often compared with other cholinesterase inhibitors such as tacrine and physostigmine. While all these compounds share a similar mechanism of action, amiridin is unique in its chemical structure and pharmacological profile. Unlike tacrine, which has been associated with hepatotoxicity, amiridin has a more favorable safety profile. Physostigmine, on the other hand, is a natural alkaloid with a different chemical structure but similar cholinesterase inhibitory activity .
List of Similar Compounds
- Tacrine
- Physostigmine
- Donepezil
- Rivastigmine
Amiridin stands out due to its unique cyclopenta[b]quinoline structure and its specific pharmacological effects on cholinergic transmission .
特性
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZJAONQGPFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238003 | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90043-86-0 | |
| Record name | Amiridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90043-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPIDACRINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





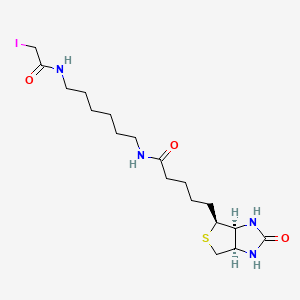
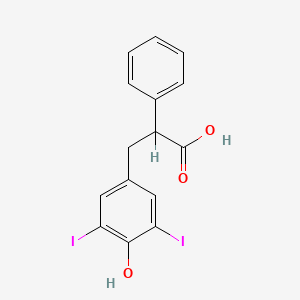
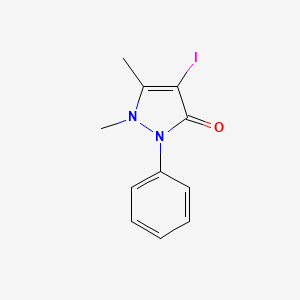
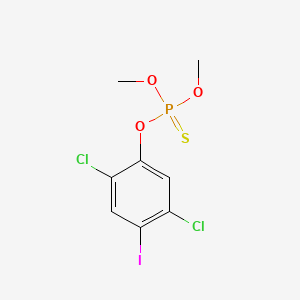

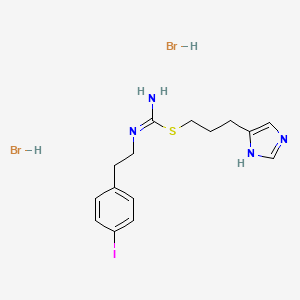
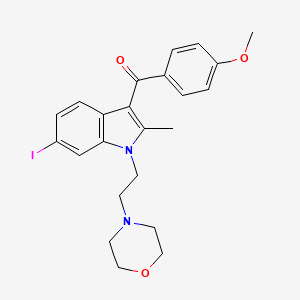
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)



